molecular formula C20H22ClN3O3 B2413191 4-chloro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 1105242-33-8

4-chloro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No. B2413191
CAS RN: 1105242-33-8
M. Wt: 387.86
InChI Key: JYJQUHQXFJBPOS-UHFFFAOYSA-N
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Description

4-chloro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Nootropic Agents and Synthesis Techniques

One study discusses the synthesis of compounds with potential nootropic activity, where derivatives similar to the specified chemical structure were explored for their cognitive-enhancing properties. Although the direct compound isn't mentioned, the research on related compounds highlights the broader interest in synthesizing novel chemical entities with potential therapeutic applications (Valenta, Urban, Taimr, & Polívka, 1994).

Aggregation Analysis of Isomeric Imides

Another study focuses on the crystal structures of similar compounds, analyzing weak interactions in the crystal packing of N-(benzoyl)-N-(2-pyridyl)benzamides. This research is significant for understanding the aggregation behavior of such compounds, which can influence their physical properties and potential applicability in materials science (Mocilac, Farrell, Lough, Jelsch, & Gallagher, 2018).

Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1

Research into potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme includes the synthesis of compounds with a structure related to the specified compound. These inhibitors are developed for the treatment of type-2 diabetes, showcasing the relevance of such chemical entities in therapeutic development (Latli, Hrapchak, Savoie, Zhang, Busacca, & Senanayake, 2017).

Synthesis and Crystal Structure of Phosphoric Triamides

Research on the synthesis and ab initio calculations of new phosphoric triamides demonstrates the interest in exploring the structural and electronic properties of nitrogen-containing compounds. Such studies contribute to our understanding of the chemical behavior and potential applications of nitrogen-rich organic compounds (Gholivand, Védova, Firooz, Alizadehgan, Michelini, & Diez, 2005).

Anticonvulsant Enaminones and Hydrogen Bonding

Investigations into the crystal structures of anticonvulsant enaminones, including compounds with similar structural motifs, provide insights into their potential pharmaceutical applications. Understanding hydrogen bonding and molecular conformations is essential for drug design and development (Kubicki, Bassyouni, & Codding, 2000).

properties

IUPAC Name

4-chloro-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-13-7-9-24(10-8-13)19(26)15-11-17(20(27)23(2)12-15)22-18(25)14-3-5-16(21)6-4-14/h3-6,11-13H,7-10H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJQUHQXFJBPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

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